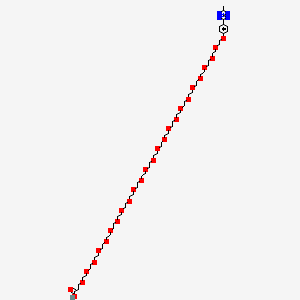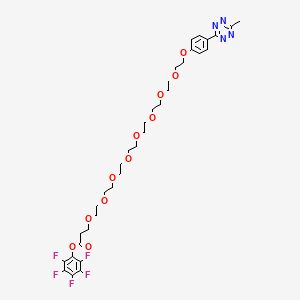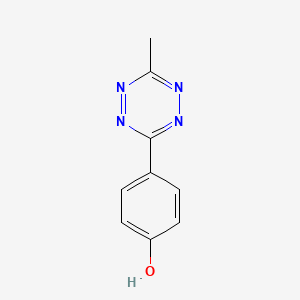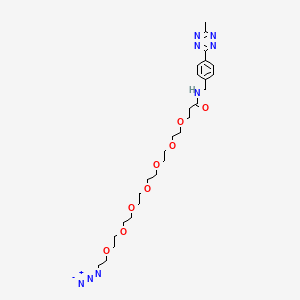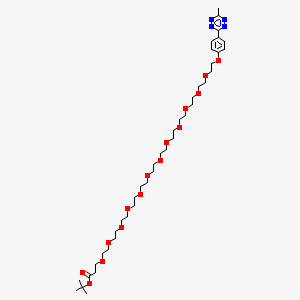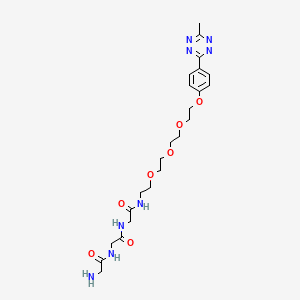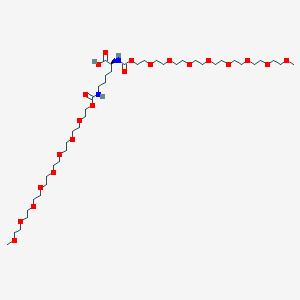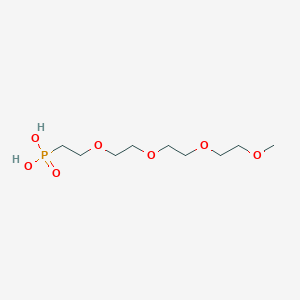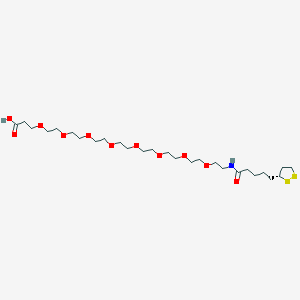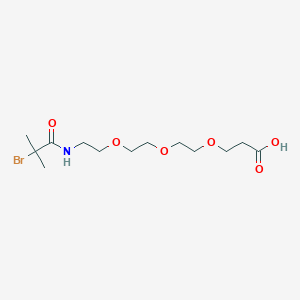
N-(propanoic acid)-N-bis(m-PEG12)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(propanoic acid)-N-bis(m-PEG12) is a compound that belongs to the class of PEGylated molecules. PEGylation refers to the covalent attachment of polyethylene glycol (PEG) chains to another molecule, which can be a drug, protein, or other therapeutic agents. This modification enhances the solubility, stability, and bioavailability of the molecule, making it more effective for various applications in medicine, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(propanoic acid)-N-bis(m-PEG12) typically involves the conjugation of polyethylene glycol (PEG) chains to a propanoic acid derivative. The process begins with the activation of the carboxyl group of propanoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The activated ester is then reacted with the amine-terminated PEG chains under mild conditions to form the desired PEGylated product .
Industrial Production Methods
Industrial production of PEGylated compounds like N-(propanoic acid)-N-bis(m-PEG12) involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, often employing techniques such as high-performance liquid chromatography (HPLC) and size-exclusion chromatography (SEC) for purification and characterization .
化学反応の分析
Types of Reactions
N-(propanoic acid)-N-bis(m-PEG12) can undergo various chemical reactions, including:
Oxidation: The PEG chains can be oxidized to form aldehyde or carboxyl groups.
Reduction: Reduction reactions can convert aldehyde groups back to alcohols.
Substitution: The terminal groups of PEG chains can be substituted with other functional groups to modify the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the PEG chains. For example, oxidation can yield PEG-aldehyde or PEG-carboxylate, while substitution reactions can introduce functional groups like amines, thiols, or carboxylates .
科学的研究の応用
N-(propanoic acid)-N-bis(m-PEG12) has a wide range of applications in scientific research:
Chemistry: Used as a reagent for modifying other molecules to enhance their solubility and stability.
Biology: Employed in the PEGylation of proteins and peptides to improve their pharmacokinetic properties and reduce immunogenicity.
Medicine: Utilized in drug delivery systems to increase the bioavailability and half-life of therapeutic agents.
Industry: Applied in the formulation of various products, including cosmetics and pharmaceuticals, to improve their performance and stability
作用機序
The mechanism by which N-(propanoic acid)-N-bis(m-PEG12) exerts its effects is primarily through the PEGylation process. PEGylation enhances the solubility, stability, and bioavailability of the conjugated molecule by increasing its hydrophilicity and reducing its recognition by the immune system. This results in prolonged circulation time and improved therapeutic efficacy .
類似化合物との比較
Similar Compounds
Polyethylene glycol (PEG): The base polymer used in PEGylation.
PEGylated proteins: Proteins modified with PEG chains to improve their pharmacokinetic properties.
PEGylated liposomes: Liposomes coated with PEG to enhance their stability and circulation time
Uniqueness
N-(propanoic acid)-N-bis(m-PEG12) is unique due to its specific structure, which combines the properties of propanoic acid and PEG chains. This combination allows for targeted modifications and applications in various fields, making it a versatile and valuable compound in scientific research and industry .
特性
IUPAC Name |
3-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H107NO26/c1-57-9-11-61-17-19-65-25-27-69-33-35-73-41-43-77-49-51-79-47-45-75-39-37-71-31-29-67-23-21-63-15-13-59-7-5-54(4-3-53(55)56)6-8-60-14-16-64-22-24-68-30-32-72-38-40-76-46-48-80-52-50-78-44-42-74-36-34-70-28-26-66-20-18-62-12-10-58-2/h3-52H2,1-2H3,(H,55,56) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMSNTWFRRZUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCC(=O)O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H107NO26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1174.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




